Cas no 887567-13-7 ([1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)-)

[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- is a biphenyl derivative featuring both fluorine and trifluoromethyl substituents, which enhance its electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the acetic acid moiety allows for further functionalization, making it versatile in synthetic applications. Its fluorinated groups contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is typically used in cross-coupling reactions and as an intermediate in the development of small-molecule inhibitors or other specialized chemicals. High purity grades are available for research and industrial use.
[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- structure
887567-13-7 structure
Product name:[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)-
CAS No:887567-13-7
MF:C15H10F4O2
MW:298.232318401337
CID:4296106
PubChem ID:11630778

[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)-
    • 887567-13-7
    • A1-44297
    • 4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
    • QBGQCMUMURHSFH-UHFFFAOYSA-N
    • SCHEMBL9890672
    • 2-(4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid
    • Inchi: InChI=1S/C15H10F4O2/c16-12-5-6-13(10(7-12)8-14(20)21)9-1-3-11(4-2-9)15(17,18)19/h1-7H,8H2,(H,20,21)
    • InChI Key: QBGQCMUMURHSFH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 298.06169221Da
  • Monoisotopic Mass: 298.06169221Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 37.3Ų

[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011006203-250mg
4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
887567-13-7 97%
250mg
$494.40 2023-08-31
Alichem
A011006203-1g
4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
887567-13-7 97%
1g
$1519.80 2023-08-31
Alichem
A011006203-500mg
4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
887567-13-7 97%
500mg
$823.15 2023-08-31
Matrix Scientific
238353-1g
2-(4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid, 95%
887567-13-7 95%
1g
$1,800.00 2022-12-13
Matrix Scientific
238353-2.500g
2-(4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid, 95%
887567-13-7 95%
2.500g
$2,900.00 2022-12-13

Additional information on [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)-

Introduction to [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- (CAS No. 887567-13-7)

[1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 887567-13-7, belongs to a class of molecules known for their potential therapeutic applications. The unique structural features of this compound, particularly the presence of a fluoro group and a trifluoromethyl group, contribute to its distinctive chemical properties and biological activities.

The molecular structure of [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- consists of two benzene rings connected by a central carbon atom, with functional groups attached to each ring. The fluoro group at the 4-position of one ring and the trifluoromethyl group at the 4'-position of the other ring play crucial roles in modulating the compound's reactivity and biological interactions. These substituents are known to enhance the metabolic stability and binding affinity of drug candidates, making them valuable in the design of novel therapeutics.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into organic molecules can lead to improvements in lipophilicity, solubility, and metabolic resistance, which are critical factors for drug efficacy and duration of action. [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- exemplifies these benefits and has been explored in various preclinical studies as a potential lead compound for treating a range of diseases.

One of the most compelling aspects of this compound is its potential application in oncology research. Fluorinated biphenyl derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of the fluoro and trifluoromethyl groups in [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- allows it to interact with target proteins in a highly selective manner, which is essential for developing effective anticancer agents. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain tyrosine kinases, making it a promising candidate for further investigation.

Beyond oncology, [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- has also been investigated for its potential role in neurodegenerative diseases. The ability of fluorinated compounds to cross the blood-brain barrier has opened up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The structural features of this compound may facilitate its penetration into the central nervous system, where it could potentially modulate neurotransmitter activity or inhibit pathological protein aggregation.

The synthesis of [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl core structure efficiently. Additionally, fluorination reactions play a critical role in introducing the fluoro and trifluoromethyl groups at the desired positions on the molecule.

The pharmacological profile of [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- has been extensively studied in vitro using various biochemical assays. These studies have provided insights into its mechanism of action and potential side effects. The compound's ability to inhibit specific enzymatic targets without affecting others is a key factor in its development as a therapeutic agent. Furthermore, its metabolic stability has been assessed through liver microsome incubations and other relevant models to predict its clinical behavior.

In conclusion, [1,1'-Biphenyl]-2-acetic acid, 4-fluoro-4'-(trifluoromethyl)- (CAS No. 887567-13-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development in areas such as oncology and neurodegenerative diseases. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is likely to play an important role in the discovery and development of novel therapeutics.

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